Symmetry-Controlled Electronic Structure: Benzo[ghi]perylene vs. Coronene in Charge-Transfer Complexes
Benzo[ghi]perylene (bper, C2v symmetry) exhibits significantly suppressed in-plane rotation compared to coronene (D6h symmetry) in 1:1 TCNQ charge-transfer complexes. The energy difference between HOMO and HOMO−1 is significantly larger for bper than for coronene, and the semiconducting salt of bper shows a larger activation energy than the isostructural coronene salt in the partially charged state [1].
| Evidence Dimension | HOMO–HOMO−1 energy difference |
|---|---|
| Target Compound Data | Significantly larger than coronene |
| Comparator Or Baseline | Coronene: smaller HOMO–HOMO−1 energy gap |
| Quantified Difference | Not numerically reported in source; qualitative but directly compared |
| Conditions | DFT calculations and single-crystal X-ray structure analysis of charge-transfer complexes with TCNQ |
Why This Matters
The larger HOMO–HOMO−1 gap in benzo[ghi]perylene reduces frontier orbital degeneracy, directly impacting charge transport properties and electronic device performance compared to coronene-based materials.
- [1] Yoshida, Y., et al. Mater. Chem. Front., 2018, 2, 1165-1174. DOI: 10.1039/C8QM00112J View Source
